molecular formula C21H34O4 B1250277 Amphidinolide Q

Amphidinolide Q

Cat. No. B1250277
M. Wt: 350.5 g/mol
InChI Key: RNCFACHXZBAPGG-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amphidinolide Q is a natural product found in Amphidinium with data available.

Scientific Research Applications

Synthesis and Stereochemistry

  • Amphidinolide Q, a cytotoxic macrolide from Amphidinium sp., has been successfully synthesized through asymmetric processes, confirming its absolute configuration and aiding in the understanding of its structural properties (Hangyou et al., 2009).
  • The absolute stereochemistry of amphidinolide Q at five chiral centers has been determined using NMR analysis and a modified Mosher's method, providing critical insights for its chemical characterization (Takahashi et al., 2001).

Biological Activity and Mechanism

  • Amphidinolides, including Q, show potent cytotoxic properties. They target actin cytoskeleton, disrupting cellular organization and function, which is crucial for understanding their potential as anticancer agents (Usui et al., 2004); (Saito et al., 2004).
  • The mechanism of action of amphidinolides like Q involves the stabilization of actin filaments, a distinct method compared to other actin-targeting drugs, highlighting its unique pharmaceutical potential (Trigili et al., 2011).

Synthesis Research and Derivatives

  • Key synthetic strategies for amphidinolide Q have been developed, utilizing techniques like Sharpless asymmetric epoxidation, which are vital for the production of this and related compounds (Kawa et al., 2011).
  • Amphidinolide Q analogues, amphidinins C-F, have been identified, expanding the chemical diversity and potential therapeutic applications of amphidinolide derivatives (Kubota et al., 2014).

properties

Product Name

Amphidinolide Q

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

(3E)-5-hydroxy-4,8,10-trimethyl-12-(2-methyl-3-methylidenepentyl)-1-oxacyclododec-3-ene-2,7-dione

InChI

InChI=1S/C21H34O4/c1-7-14(3)15(4)10-18-9-13(2)8-16(5)19(22)12-20(23)17(6)11-21(24)25-18/h11,13,15-16,18,20,23H,3,7-10,12H2,1-2,4-6H3/b17-11+

InChI Key

RNCFACHXZBAPGG-GZTJUZNOSA-N

Isomeric SMILES

CCC(=C)C(C)CC1CC(CC(C(=O)CC(/C(=C/C(=O)O1)/C)O)C)C

Canonical SMILES

CCC(=C)C(C)CC1CC(CC(C(=O)CC(C(=CC(=O)O1)C)O)C)C

synonyms

amphidinolide Q

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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